1-Cyano-2-methyl-3-(2-(((5-methyl-1H-imidazol-4-yl)methyl)thio)ethyl)isothiourea
Overview
Description
The compound 1-Cyano-2-methyl-3-(2-(((5-methyl-1H-imidazol-4-yl)methyl)thio)ethyl)isothiourea, hereafter referred to as CM, is a guanidine derivative that has been studied for its ability to form complexes with various metal ions. The interest in such compounds lies in their potential applications in medicinal chemistry and material science due to their unique structural and chemical properties.
Synthesis Analysis
The synthesis of CM and its metal complexes has been explored in the literature. For instance, the paper titled "Cobalt(II), nickel(II) and copper(II) complexes with N-cyano-N'-methyl-N''(2-[(5-methyl-1H-imidazol-4-yl)methylthio]ethyl)guanidine" describes the formation of complexes with Co(II), Ni(II), and Cu(II) . These complexes exhibit different stoichiometries and hydration states, indicating a versatile coordination chemistry for CM.
Molecular Structure Analysis
The molecular structure of CM and its metal complexes is characterized by spectroscopic methods such as infrared (IR) and electron paramagnetic resonance (EPR) spectroscopy. The electronic spectra and magnetic susceptibilities suggest an octahedral environment for most of the complexes, with the exception of a tetrahedral structure proposed for the Co(II) complex with chloride . This structural diversity is significant for understanding the coordination behavior of CM with different metal ions.
Chemical Reactions Analysis
CM can participate in various chemical reactions due to its functional groups. Although the provided papers do not directly discuss the reactivity of CM, the cyclization reactions described in the synthesis of thiazoles and the heterocyclization reactions leading to thienothiophene derivatives provide insight into the reactivity of similar sulfur and nitrogen-containing heterocycles. These reactions are typically induced by bases or involve condensation with other reagents, suggesting that CM could also undergo similar transformations under the right conditions.
Physical and Chemical Properties Analysis
The physical and chemical properties of CM and its complexes are influenced by their molecular structure and the nature of the metal ion. The hydration states, as indicated by the number of water molecules in the complexes, affect their solubility and stability . The electronic spectra provide information about the electronic transitions within the complexes, which are relevant for their potential optical properties. The magnetic susceptibilities are indicative of the unpaired electrons and the overall magnetic behavior of the complexes, which could be important for applications in magnetic materials.
Scientific Research Applications
Biological Activity and Compound Synthesis
The compound shows potential as part of the isothiourea group, where derivatives are explored for biological activities like being potent and selective histamine H3 receptor antagonists. Such compounds demonstrate improved activity profiles and central nervous system penetration, hinting at therapeutic applications in neurological disorders (Clitherow et al., 1996).
The structural versatility of derivatives related to 1-Cyano-2-methyl-3-(2-(((5-methyl-1H-imidazol-4-yl)methyl)thio)ethyl)isothiourea allows for the synthesis of various complex compounds. This includes complexes with transition metals like CoII, NiII, and CuII, showcasing potential in coordination chemistry and possible applications in catalysis or material science (Sancho et al., 1985).
Chemical Reactivity and Derivative Formation
The compound's structural components allow for diverse chemical reactions, leading to the synthesis of derivatives like pyrazole, thiazole, and thiophene. This reactivity underlines its significance in medicinal chemistry for the development of novel therapeutic agents or functional materials (Khalil et al., 2012).
Investigations into the infrared spectrum of related compounds have revealed the ability to form intramolecular hydrogen bonds, a feature crucial for the stability and reactivity of pharmaceuticals. This understanding aids in drug design, especially for histamine receptor antagonists (Mitchell, 1980).
Exploration in Biochemical Research
The compound's derivatives show promising roles in biochemical research, such as acting as agonists or antagonists at histamine H3 receptors. This has implications for the development of drugs targeting conditions related to neurotransmitter release (Ganellin et al., 1992).
The structural similarity to compounds involved in solution degradation studies, such as etintidine, an H2-receptor antagonist, underscores the compound's relevance in studying drug stability and degradation pathways. This is crucial for drug formulation and shelf-life estimation (Oyler et al., 1989).
properties
IUPAC Name |
methyl N-cyano-N'-[2-[(5-methyl-1H-imidazol-4-yl)methylsulfanyl]ethyl]carbamimidothioate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N5S2/c1-8-9(15-7-14-8)5-17-4-3-12-10(16-2)13-6-11/h7H,3-5H2,1-2H3,(H,12,13)(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WSUNDBVVUCLXTG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CN1)CSCCN=C(NC#N)SC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N5S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50200396 | |
Record name | 1-Cyano-2-methyl-3-(2-(((5-methyl-1H-imidazol-4-yl)methyl)thio)ethyl)isothiourea | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50200396 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Cyano-2-methyl-3-(2-(((5-methyl-1H-imidazol-4-yl)methyl)thio)ethyl)isothiourea | |
CAS RN |
52378-40-2 | |
Record name | Methyl N-cyano-N′-[2-[[(4-methyl-1H-imidazol-5-yl)methyl]thio]ethyl]carbamimidothioate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=52378-40-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Cyano-2-methyl-3-(2-(((5-methyl-1H-imidazol-4-yl)methyl)thio)ethyl)isothiourea | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052378402 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Cyano-2-methyl-3-(2-(((5-methyl-1H-imidazol-4-yl)methyl)thio)ethyl)isothiourea | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50200396 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-cyano-2-methyl-3-[2-[[(5-methyl-1H-imidazol-4-yl)methyl]thio]ethyl]isothiourea | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.052.609 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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